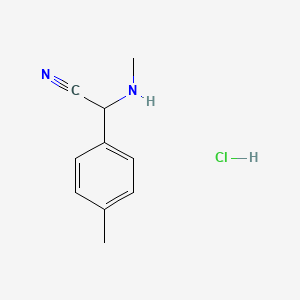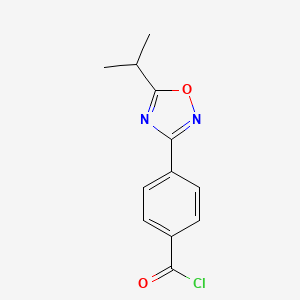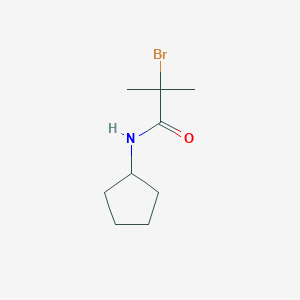
2-Bromo-N-cyclopentyl-2-methyl-propionamide
Vue d'ensemble
Description
“2-Bromo-N-cyclopentyl-2-methyl-propionamide” is a chemical compound with the molecular formula C9H16BrNO . It is a white solid and is soluble in water and most organic solvents.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(Br)C(N)=O . The InChI key for this compound is WTRIMJTZOOLIFZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 248.16 g/mol . It has a complexity of 178 and a topological polar surface area of 20.3 Ų . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor .Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
Chemical synthesis plays a crucial role in the development of new drugs and materials. Compounds like "2-Bromo-N-cyclopentyl-2-methyl-propionamide" may be investigated for their potential as intermediates in the synthesis of more complex molecules. For example, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory materials, showcases the importance of developing efficient synthesis methods for halogenated compounds (Qiu et al., 2009).
Mechanistic Insights in Toxicology
Understanding the mechanistic actions of chemicals, including potential toxic effects, is vital for safety assessments and therapeutic uses. Research on toxic neuropathies induced by chemical exposure provides insights into how chemicals interact with biological systems and the importance of dose-rate effects (LoPachin & Gavin, 2015).
Pharmacological Applications
Research into the pharmacological effects of chemicals informs drug development and therapeutic applications. For instance, studies on bromocriptine, a dopamine agonist, highlight the potential for chemicals to target specific pathways in the brain, offering routes to treat conditions like type 2 diabetes (Scranton & Cincotta, 2010).
Environmental and Health Impact Studies
Assessing the environmental and health impacts of chemical compounds is essential for regulatory compliance and public health. For example, the review on acrylamide in baking products discusses the formation of potentially harmful compounds during food processing and strategies to mitigate their presence (Keramat et al., 2011).
Propriétés
IUPAC Name |
2-bromo-N-cyclopentyl-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-9(2,10)8(12)11-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWMDZZZJXREGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



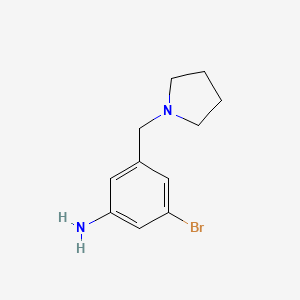

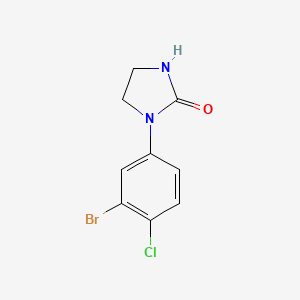

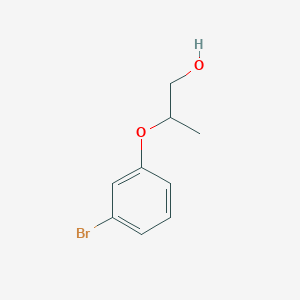



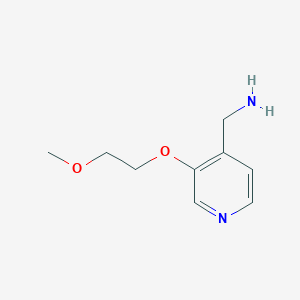
![N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine](/img/structure/B1407096.png)
